![molecular formula C16H16N2O3 B2421364 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 941960-52-7](/img/structure/B2421364.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring compound with a benzene ring and a pyridine ring), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and quinoline rings, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The furan and quinoline rings are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This can give the compound interesting chemical properties, such as stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The furan ring, for example, is aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetamide group could undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cells
Cancer remains a significant global health challenge, and novel drug agents are continually sought. Research has shown that N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrates antiproliferative activity against cervical (HeLa) cancer cells. Compound 15, in particular, exhibited the highest antiproliferative activity with an IC50 of 8.81 µM . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antioxidant Properties
The compound also possesses antioxidant properties. Thiosemicarbazide derivatives (3, 10, and 9) and triazole derivatives (15, 18, 19, 20, 21, and 22) showed promising lipid peroxidation inhibitory activity. These compounds could play a role in combating oxidative stress-related diseases . Understanding their antioxidant mechanisms and optimizing their efficacy could lead to therapeutic applications.
Furan Platform Chemicals
Beyond pharmaceutical applications, furan-based compounds play a role in the production of platform chemicals. For instance, furfural and 5-hydroxymethylfurfural (both derived from furan) serve as starting materials for various chemical processes. Additionally, 2,5-furandicarboxylic acid, a secondary furan platform chemical, has potential applications in large-scale manufacturing .
Computational Predictions
Physicochemical and pharmacokinetic properties of the synthesized products have been calculated using SwissADME. These predictions guide researchers in selecting promising candidates for further development. The compound’s drug-likeness and other parameters influence its suitability for drug design .
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJGANMRTWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

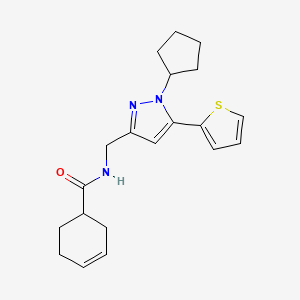
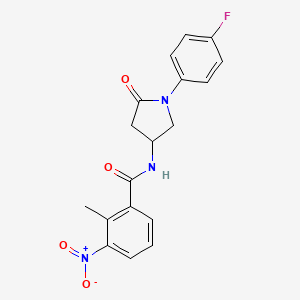
![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)
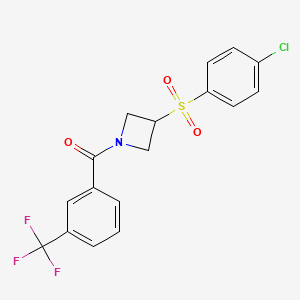
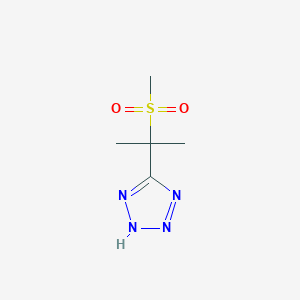
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)
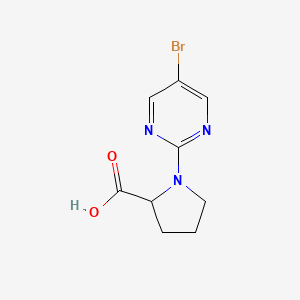

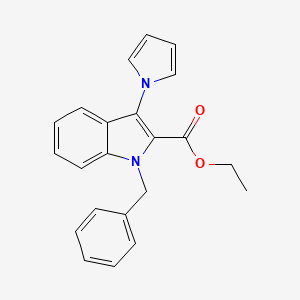
![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)
![N-[1-(1-Ethylpyrazol-4-yl)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2421300.png)
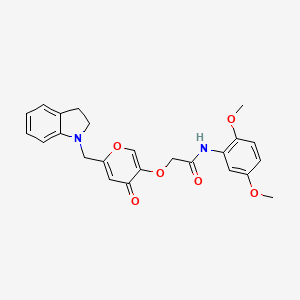
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2421303.png)